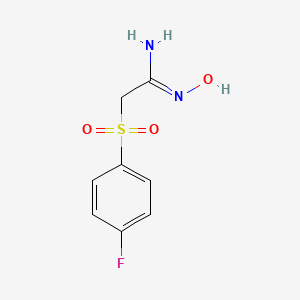
Urinary trypsin inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of urinary trypsin inhibitor involves several steps, including anion-exchange chromatography and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) . The process begins with the enrichment of this compound using anion-exchange chromatography, followed by separation and purification using SDS-PAGE. The purified this compound is then extracted using a buffer containing sodium dodecyl sulfate at 60°C for 24 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale purification from human urine. The process includes initial filtration to remove impurities, followed by anion-exchange chromatography to enrich the this compound. The enriched product is then subjected to SDS-PAGE for further purification. The final product is obtained by extracting the purified this compound from the gel using a sodium dodecyl sulfate-containing buffer .
Chemical Reactions Analysis
Urinary trypsin inhibitor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
Urinary trypsin inhibitor has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying protein-protein interactions and enzyme inhibition . In biology, this compound is used to study the role of serine protease inhibitors in various physiological processes, including inflammation and tissue repair . In medicine, it is used as a therapeutic agent for the treatment of acute pancreatitis, chronic recurrent pancreatitis, and septic shock . Additionally, this compound has been investigated for its potential use in the treatment of cancer, as it can inhibit tumor invasiveness by down-regulating the expression of urokinase-type plasminogen activator and its receptor .
Mechanism of Action
The mechanism of action of urinary trypsin inhibitor involves the inhibition of serine proteases, which are enzymes that play a key role in various physiological processes, including inflammation and tissue repair . This compound binds to the active site of serine proteases, preventing them from cleaving their substrates . This inhibition reduces the inflammatory response and protects tissues from damage. The molecular targets of this compound include trypsin, chymotrypsin, and elastase . The pathways involved in its mechanism of action include the regulation of cytokine production and the inhibition of neutrophil-mediated injury of endothelial cells .
Comparison with Similar Compounds
Urinary trypsin inhibitor is part of the inter-α-inhibitor family of proteins, which also includes inter-α-trypsin inhibitor and bikunin . These compounds share similar structures and functions, as they all inhibit serine proteases and have anti-inflammatory properties . this compound is unique in its ability to inhibit a broader range of serine proteases, including trypsin, chymotrypsin, and elastase . Other similar compounds include aprotinin and α1-antitrypsin, which also inhibit serine proteases but have different specificities and mechanisms of action .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66N14O9S/c1-4-22(2)31(38(62)63)53-35(59)27(19-24-11-6-5-7-12-24)51-32(56)23(3)49-34(58)26(14-9-17-47-40(44)45)50-36(60)28(21-64)52-37(61)29-15-10-18-54(29)30(55)20-48-33(57)25(41)13-8-16-46-39(42)43/h5-7,11-12,22-23,25-29,31,64H,4,8-10,13-21,41H2,1-3H3,(H,48,57)(H,49,58)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,62,63)(H4,42,43,46)(H4,44,45,47)/t22-,23-,25-,26-,27-,28-,29-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEUQZYAECARKW-JQYOFTOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66N14O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Carbamic acid, [3-fluoro-1-(hydroxymethyl)-2-propenyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)




